N-(m-PEG4)-N'-(azide-PEG4)-Cy3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

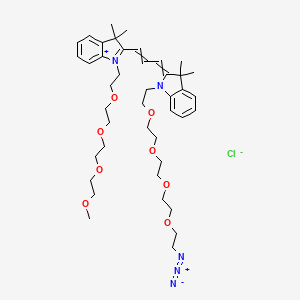

C42H62ClN5O8 |

|---|---|

分子量 |

800.4 g/mol |

IUPAC 名称 |

1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole chloride |

InChI |

InChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1 |

InChI 键 |

YRFRBTOMOUXLRJ-UHFFFAOYSA-M |

规范 SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a heterobifunctional molecule that integrates a fluorescent cyanine (B1664457) dye (Cy3), two polyethylene (B3416737) glycol (PEG) spacers, and a reactive azide (B81097) group. This unique combination of moieties makes it a powerful tool in various life science research and drug development applications, particularly in the fields of bioconjugation, proteomics, and targeted protein degradation. The methoxy-terminated PEG4 chain enhances aqueous solubility and provides a flexible spacer, while the azide-functionalized PEG4 chain allows for covalent attachment to alkyne-containing molecules via "click chemistry." The embedded Cy3 fluorophore enables sensitive and quantitative detection of the labeled biomolecules. This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols related to this compound.

Core Properties and Specifications

This compound is a PEG derivative featuring a cyanine 3 (Cy3) dye, which imparts fluorescent properties to the molecule. The hydrophilic PEG spacers enhance its solubility in aqueous media, a crucial feature for biological applications.[1] Its key function lies in its ability to participate in click chemistry reactions via its terminal azide group.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and interpreting experiments involving this fluorescent linker.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₂H₆₂ClN₅O₈ | [1] |

| Molecular Weight | 800.44 g/mol | [1] |

| Excitation Maximum (λex) | 555 nm | [1] |

| Emission Maximum (λem) | 570 nm | [1] |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ (estimated)¹ | |

| Quantum Yield (Φ) | Not specified² | |

| Solubility | Soluble in water, DMSO, DMF | |

| Storage | Store at -20°C, protected from light |

¹Data for a similar compound, N-hydroxypropyl-N'-(azide-PEG3)-Cy3, is used as an estimate. ²Quantum yield for Cy3 dyes is generally high, but the specific value for this conjugate is not publicly available.

Key Applications in Research and Drug Development

The unique trifunctional structure of this compound makes it a versatile reagent for a multitude of applications. Its primary utility stems from the ability to link a fluorescent reporter (Cy3) to a target molecule of interest through a flexible, hydrophilic spacer.

Proteolysis-Targeting Chimera (PROTAC) Development

PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins.[2] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is specifically designed as a fluorescent linker for PROTAC synthesis.[2] The azide group allows for the straightforward conjugation to an alkyne-modified E3 ligase ligand or target protein ligand. The PEG chains enhance the solubility and cell permeability of the resulting PROTAC, while the Cy3 dye enables the tracking and quantification of the PROTAC's distribution and engagement with its targets in cellular and in vivo models. The use of PEG linkers is a common strategy in PROTAC design to optimize the molecule's pharmacokinetic properties.[3]

Bioconjugation and Fluorescent Labeling

The azide group on this compound allows for its covalent attachment to a wide range of alkyne-modified biomolecules, including proteins, peptides, nucleic acids, and small molecules. This process, known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is highly efficient, specific, and biocompatible. This makes the molecule an excellent tool for fluorescently labeling biomolecules for various applications such as:

-

Fluorescence Microscopy: Visualizing the localization and trafficking of labeled molecules within cells.

-

Flow Cytometry: Quantifying the expression of cell surface or intracellular targets.

-

In Vivo Imaging: Tracking the biodistribution of labeled molecules in animal models.

Experimental Protocols

The following section provides a detailed methodology for a key experiment involving this compound: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified protein.

Protocol: Labeling of an Alkyne-Modified Protein with this compound via CuAAC

Materials:

-

Alkyne-modified protein of interest

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Anhydrous DMSO

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 250 mM stock solution of THPTA in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.

-

-

Click Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein solution.

-

Add a 2-5 fold molar excess of the this compound stock solution to the protein solution.

-

Prepare the copper catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio. For a typical reaction, a final copper concentration of 1 mM is used.

-

Add the copper catalyst solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.

-

-

Purification:

-

Purify the labeled protein from unreacted dye and other reaction components using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which can be identified by its color and/or by measuring the absorbance at 280 nm (for the protein) and 555 nm (for the Cy3 dye).

-

-

Characterization:

-

Determine the concentration of the labeled protein and the degree of labeling using UV-Vis spectrophotometry.

-

The functionality of the labeled protein can be assessed using an appropriate activity assay.

-

Visualizing Workflows and Pathways

To better illustrate the applications and mechanisms involving this compound, the following diagrams have been generated using the DOT language.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the general mechanism of action for a PROTAC, a key application for which this compound serves as a linker.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Bioconjugation

This diagram outlines the key steps in a typical bioconjugation experiment using this compound.

Caption: General workflow for fluorescently labeling a biomolecule.

Conclusion

This compound is a highly valuable and versatile tool for researchers and drug development professionals. Its well-defined chemical structure, incorporating a bright and stable fluorophore, hydrophilic PEG spacers, and a bioorthogonal azide handle, enables a wide range of applications from fundamental biological research to the development of novel therapeutics like PROTACs. The provided technical information and experimental protocols serve as a guide to effectively utilize this powerful reagent in the laboratory. As with any chemical reagent, it is essential to consult the safety data sheet (SDS) before use and to handle the compound with appropriate personal protective equipment.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of the structure, properties, and applications of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bifunctional fluorescent probe designed for advanced bioconjugation applications. This document is intended for researchers, scientists, and drug development professionals who are leveraging fluorescent labeling and click chemistry in their workflows.

Core Structure and Properties

This compound is a specialized chemical compound that integrates a bright and photostable cyanine (B1664457) dye (Cy3) with a bioorthogonal azide (B81097) handle through flexible polyethylene (B3416737) glycol (PEG) linkers. The structure is designed to facilitate the covalent labeling of biomolecules for visualization and tracking.

The key components of the molecule are:

-

Cy3 (Cyanine 3): A fluorescent dye known for its bright orange-red emission. It is widely used in various biological imaging applications due to its high quantum yield and good photostability.[1]

-

Azide (N3) Group: This functional group is central to its utility in "click chemistry." Specifically, it partakes in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing for highly specific and efficient covalent attachment to molecules containing an alkyne group.[2]

-

PEG4 Linkers: Two tetraethylene glycol (PEG4) spacers enhance the molecule's hydrophilicity, increasing its solubility in aqueous buffers commonly used in biological experiments.[2] These flexible linkers also provide spatial separation between the dye and the conjugated biomolecule, which can help to minimize steric hindrance and potential quenching of the fluorescent signal.

Physicochemical Properties

The intrinsic properties of this compound are critical for its effective use in labeling and detection experiments. A summary of these properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C42H62ClN5O8 | [3] |

| Molecular Weight | 800.44 g/mol | [3] |

| Excitation Maximum (λex) | 555 nm | [2][4] |

| Emission Maximum (λem) | 570 nm | [2][4] |

| Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [4] |

| Solubility | Water, DMSO, DMF, DCM | [4] |

Storage and Handling

For optimal performance and longevity, this compound should be stored at -20°C, protected from light and moisture.[4] Repeated freeze-thaw cycles should be avoided. When preparing solutions, it is advisable to use high-purity, anhydrous solvents.

Experimental Protocols and Applications

The primary application of this compound is the fluorescent labeling of alkyne-modified biomolecules via click chemistry. This enables a wide range of downstream applications, including fluorescence microscopy, flow cytometry, and in-vivo imaging.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Protocol

This protocol provides a general procedure for the labeling of an alkyne-containing biomolecule (e.g., protein, nucleic acid, or small molecule) with this compound. The reaction conditions may require optimization depending on the specific biomolecule.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO or DMF for dissolving the dye

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

-

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.

-

Prepare a stock solution of CuSO4 in water (e.g., 20 mM).[5]

-

Prepare a fresh stock solution of Sodium Ascorbate in water (e.g., 300 mM).[5]

-

Prepare a stock solution of the copper-chelating ligand in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a molar excess of this compound. The optimal molar ratio should be determined empirically.

-

Add the copper-chelating ligand to the reaction mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.[6] Longer incubation times may be necessary for some biomolecules.

-

-

Purification:

-

Purify the labeled biomolecule from excess dye and reaction components using an appropriate method, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of key experimental processes involving this compound.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Caption: Logical Relationship of Components in a Click Chemistry Reaction.

References

- 1. Cyanine 3 Dye | AxisPharm [axispharm.com]

- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. This compound, 2107273-38-9 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of Cy3 Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of Cyanine3 (Cy3), a widely utilized fluorescent dye in biological research. It details the dye's excitation and emission characteristics, provides standardized protocols for its spectral measurement and a common application, and illustrates key processes through diagrams.

Core Photophysical Properties of Cy3

Cyanine3 (Cy3) is a bright, orange-red fluorescent dye belonging to the cyanine (B1664457) family.[1] Its robust photostability and high quantum yield make it a popular choice for labeling biomolecules such as proteins and nucleic acids for visualization in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[2][3] The spectral properties of Cy3 are summarized below. It is important to note that these values can exhibit minor variations depending on the solvent, pH, and the conjugation state of the dye.[4]

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~550-555 nm | [5][6] |

| Emission Maximum (λem) | ~568-570 nm | [1][5] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | ~0.15 - 0.31 | [7] |

| Recommended Laser Line | 532 nm | [1][2] |

| Compatible Filter Sets | TRITC (tetramethylrhodamine) | [1][2] |

Experimental Protocols

Measurement of Cy3 Excitation and Emission Spectra

This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of a Cy3 dye solution using a spectrofluorometer.

Materials:

-

Cy3 fluorescent dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quartz cuvette (1 cm path length)

-

Spectrofluorometer with a Xenon arc lamp and monochromators

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Cy3 dye by dissolving it in anhydrous DMSO. Vortex the solution until the dye is completely dissolved. This stock solution should be stored at -20°C and protected from light.

-

Working Solution Preparation: Dilute the Cy3 stock solution in PBS (pH 7.4) to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Set the excitation and emission slit widths to a suitable value, typically between 2 and 5 nm, to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum of Cy3 (~570 nm).

-

Scan a range of excitation wavelengths from approximately 450 nm to 565 nm.

-

Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum represents the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths from the excitation wavelength plus ~10 nm (to avoid Rayleigh scattering) to around 700 nm.

-

Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum (λem).

-

-

Data Correction:

-

Measure the spectrum of a blank sample (PBS alone) using the same settings.

-

Subtract the blank spectrum from the Cy3 sample spectrum to correct for background fluorescence and Raman scattering from the solvent.

-

Apply instrument-specific correction factors for the lamp intensity and detector response to obtain the corrected spectra.

-

Immunofluorescence Staining Protocol Using a Cy3-Conjugated Secondary Antibody

This protocol provides a general workflow for immunofluorescence (IF) staining of cultured cells using a primary antibody and a Cy3-conjugated secondary antibody.

Materials:

-

Cultured cells on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary antibody specific to the target protein

-

Cy3-conjugated secondary antibody against the host species of the primary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets for Cy3 and DAPI

Methodology:

-

Cell Culture and Fixation:

-

Grow cells to the desired confluency on sterile glass coverslips.

-

Wash the cells gently with PBS.

-

Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the Cy3-conjugated secondary antibody in Blocking Buffer. Protect the antibody from light.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS in the dark.

-

-

Counterstaining and Mounting:

-

Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and the nuclear counterstain.

-

Visualizations of Core Concepts

Excitation and Emission of Cy3

The process of fluorescence can be illustrated using a Jablonski diagram. An electron in the Cy3 molecule absorbs a photon of a specific energy (excitation), moving to a higher electronic state. After a brief period and some energy loss through non-radiative processes, the electron returns to the ground state, emitting a photon of lower energy (longer wavelength) in the process.

Example Signaling Pathway: EGFR Activation

Cy3 is frequently used in immunofluorescence to visualize the localization and expression of proteins involved in cellular signaling pathways. For example, the activation of the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell growth and proliferation, can be studied by using a Cy3-conjugated antibody to detect phosphorylated (activated) EGFR or downstream targets like Akt.[8][9]

References

- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 2. Cy3 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 7. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 8. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sartorius.com [sartorius.com]

An In-depth Technical Guide to Azide Group Reactivity for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the azide (B81097) functional group's central role in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1] At the core of this chemical methodology is the versatile azide, a key player in reactions that have transformed fields from drug discovery and bioconjugation to materials science.[1][2] This document will explore the mechanisms, kinetics, and practical applications of the most prominent azide-based click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Azide Functional Group: A Bioorthogonal Handle

The azide group (–N₃) is a cornerstone of many click reactions due to its unique combination of properties. It is virtually absent in biological systems, making it a truly bioorthogonal functional group that will not participate in side reactions with biological molecules.[1] Azides are relatively small, kinetically stable, and can be readily introduced into a wide range of molecules, including proteins, nucleic acids, and small-molecule drugs, with minimal structural perturbation.[1] Their reactivity is primarily harnessed in 1,3-dipolar cycloadditions with alkynes.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the coupling of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][3] This reaction exhibits a significant rate acceleration of up to 10⁸ compared to the uncatalyzed thermal cycloaddition, which often requires high temperatures and results in a mixture of 1,4 and 1,5-regioisomers.[1][4] The CuAAC reaction is highly efficient, proceeds under mild, often aqueous conditions (pH 4-12), and tolerates a vast array of functional groups.[1][4]

The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate.[5] This intermediate then reacts with the azide, leading to a six-membered metallacycle that rearranges to form the stable triazole product and regenerate the Cu(I) catalyst. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663), and a reducing agent like sodium ascorbate (B8700270).[6] The use of ligands can further accelerate the reaction and minimize copper-induced cytotoxicity in biological applications.[7][8]

Quantitative Data for CuAAC Reactions

| Parameter | Typical Range / Condition | Reference(s) |

| Reactant Stoichiometry (Alkyne:Azide) | 1:1 to 1:2 (A slight excess of the less precious reagent can drive the reaction to completion). | [6] |

| Catalyst Loading (Copper) | 0.5 mol% to 5 mol% for small molecule synthesis; higher concentrations may be used in bioconjugation. | [6] |

| Ligand to Copper Ratio | 1:1 to 5:1. | [6] |

| Solvent System | Highly versatile; depends on substrate solubility. Common choices include water, buffers (e.g., PBS), DMSO, t-BuOH, and various aqueous/organic mixtures. | [6] |

| Temperature | Typically room temperature. For slow reactions, gentle heating (e.g., 45°C) can accelerate the process. | [6] |

| Reaction Time | Highly variable; can be complete in 15-60 minutes for efficient systems, while others may require several hours to overnight. | [6] |

Experimental Protocol: General Procedure for a Small-Scale CuAAC Reaction

This protocol describes a common method using copper(II) sulfate and a reducing agent to generate the active copper(I) catalyst in situ.[9]

Materials:

-

Alkyne-functionalized molecule

-

Azide-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH to ensure solubility of reactants)

-

Ligand (e.g., THPTA, BTTAA) (optional, but recommended for biological applications)

Procedure:

-

Dissolve the alkyne- and azide-functionalized molecules in the chosen solvent system in a reaction vessel.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water. If using a ligand, it can be pre-mixed with the copper solution.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution (or the copper/ligand premix).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting materials are consumed.

-

Upon completion, the reaction mixture can be worked up to remove the copper catalyst. This typically involves dilution with water and extraction with an organic solvent, or passing the mixture through a copper-chelating resin.[9]

-

The crude product can then be purified by standard methods such as column chromatography.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, copper-free click chemistry reaction that enables the efficient and specific conjugation of biomolecules under physiological conditions, making it an invaluable tool in drug development and chemical biology.[10] The reaction is driven by the release of ring strain in a cyclooctyne (B158145), which reacts rapidly and with high specificity with an azide-functionalized molecule.[10] This eliminates the need for a cytotoxic copper catalyst, making SPAAC ideal for applications in living systems and for the modification of sensitive biomolecules.[3][10]

The key features of SPAAC include its copper-free nature, bioorthogonality, high reaction rates at low concentrations, and the stability of the resulting triazole linkage.[10] The reaction proceeds under physiological temperature and pH.[10]

Quantitative Data for SPAAC Reactions: Comparison of Common Cyclooctynes

The choice of cyclooctyne is a critical factor in designing a SPAAC experiment, as it directly influences the reaction rate. The table below summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl (B1604629) azide, a standard reference azide.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | [11] |

| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | [11] |

| DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 - 0.7 | [11] |

| DIBAC (Dibenzoazacyclooctyne) | Benzyl Azide | ~0.3 | [11] |

| BARAC (Biarylazacyclooctynone) | Benzyl Azide | ~0.9 | [11] |

Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific structures of the cyclooctyne and azide derivatives used. Generally, reactions are faster in aqueous solutions compared to organic solvents.[11]

Experimental Protocol: General Procedure for SPAAC Labeling of a Protein

This protocol details the solution-phase labeling of a purified azide-containing protein with a commercially available DBCO-NHS ester.

Materials:

-

Azide-containing protein

-

DBCO-NHS ester (or other DBCO derivative)

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4). Amine-containing buffers like Tris should be avoided if using NHS ester chemistry for cyclooctyne attachment.[11]

-

Organic co-solvent (if needed): DMSO or DMF

-

Quenching buffer (optional): e.g., 1 M Tris-HCl, pH 8.0

Procedure:

-

Ensure the azide-modified protein is purified and dissolved in an amine-free buffer at a concentration of 1-10 mg/mL.[11]

-

Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[11]

-

To the azide-modified protein solution, add the desired molar excess of the DBCO-NHS ester stock solution. A 10-20 fold molar excess of the DBCO reagent over the protein is a common starting point.[11]

-

Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle shaking.[12] The optimal reaction time will depend on the specific reactants and their concentrations.

-

(Optional) To quench any unreacted DBCO-NHS ester, a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) can be added and incubated for an additional 30 minutes.[11]

-

Purify the DBCO-labeled protein from unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

-

Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.[11]

Visualizations: Mechanisms and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. csmres.co.uk [csmres.co.uk]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Solubility and Stability of N-(m-PEG4)-N'-(azide-PEG4)-Cy3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bifunctional fluorescent probe critical in various biological and therapeutic applications. This document compiles available data to offer a robust understanding of the compound's physicochemical properties, supported by detailed experimental protocols for validation in your own research settings.

Introduction to this compound

This compound is a versatile molecule that incorporates a Cy3 fluorophore, known for its bright fluorescence in the orange-red region of the spectrum. The molecule is functionalized with a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain and an azide-terminated PEG chain. This heterobifunctional design allows for the conjugation of the azide (B81097) group to alkyne-containing molecules via "click chemistry," while the PEG linkers enhance hydrophilicity and provide spatial separation between the dye and conjugated biomolecules.[1][2][3]

Solubility Profile

The incorporation of two polyethylene glycol (PEG4) chains significantly enhances the aqueous solubility of the otherwise hydrophobic cyanine (B1664457) dye core.[1][4] While specific quantitative solubility data for this compound is not extensively published, the solubility of structurally similar PEGylated cyanine dyes provides a strong predictive basis.

Table 1: Inferred Solubility of this compound in Common Solvents

| Solvent | Inferred Solubility | Reference for Analogue |

| Water / Aqueous Buffers | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6] |

| Dimethylformamide (DMF) | Soluble | [5][6] |

| Dichloromethane (DCM) | Soluble | [5][6] |

| Ethanol / Methanol | Sparingly Soluble | Inferred from general properties of PEGylated dyes |

| Acetonitrile | Sparingly Soluble | Inferred from general properties of cyanine dyes |

Note: This data is inferred from structurally similar compounds and should be used as a guideline. It is recommended to perform solubility tests for specific applications.

Stability Profile

The stability of this compound is influenced by the individual stabilities of its three core components: the Cy3 dye, the PEG linkers, and the azide functional group. Proper storage and handling are crucial for maintaining the integrity of the compound. The recommended storage condition is at -20°C or -80°C, desiccated and protected from light.[5][6]

Table 2: Stability of this compound Under Various Conditions

| Condition | Effect on Cy3 Dye Core | Effect on PEG Linkers | Effect on Azide Group | Prevention / Mitigation Strategies |

| Light Exposure | Susceptible to photobleaching, leading to loss of fluorescence.[7][8] | Generally stable. | Generally stable. | Minimize light exposure; use antifade reagents in imaging buffers. |

| Ozone Exposure | Prone to degradation, causing a significant drop in fluorescence.[9] | Generally stable. | Generally stable. | Work in an ozone-free environment or minimize air exposure. |

| pH (3-10) | Fluorescence is largely independent of pH in this range.[8] | Generally stable. | Generally stable. | Maintain pH within the recommended range. |

| Extreme pH (<3 or >10) | Potential for chemical degradation of the cyanine structure.[9] | Can be susceptible to hydrolysis under harsh conditions. | Sensitive to strong acids.[9] | Avoid extreme pH conditions. |

| Reducing Agents | Can be reduced, leading to a loss of fluorescence. | Generally stable. | Can be reduced by strong reducing agents (e.g., DTT).[9] | Avoid high concentrations of strong reducing agents. |

| Oxidizing Agents | Susceptible to oxidation. | Can be susceptible to oxidative damage.[10] | Generally stable. | Use high-purity solvents and avoid sources of reactive oxygen species. |

| Temperature | Generally stable at recommended storage temperatures. | Generally stable. | Generally stable. | Store at -20°C or -80°C for long-term stability. |

Experimental Protocols

Protocol for Determining Aqueous Solubility (Turbidimetric Method)

This method provides a high-throughput approach to estimate the kinetic solubility of the compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate (clear bottom)

-

Plate reader capable of measuring absorbance at 550 nm

Methodology:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Add Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to a final volume where the DMSO concentration is less than 5%.

-

Equilibration: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

-

Measure Turbidity: Measure the absorbance at 550 nm using a plate reader. The highest concentration that does not show a significant increase in absorbance compared to the buffer blank is an estimation of the solubility.

Protocol for Assessing Photostability

This protocol assesses the rate of photobleaching of the compound upon exposure to a light source.

Materials:

-

This compound solution in PBS

-

Fluorescence microscope with a suitable filter set for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)

-

Microscope slide and coverslip

-

Image analysis software

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in PBS and mount it on a microscope slide.

-

Initial Imaging: Acquire an initial fluorescence image of the sample using a defined set of imaging parameters (e.g., exposure time, laser power).

-

Continuous Illumination: Continuously expose a specific region of the sample to the excitation light.

-

Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every 30 seconds) from the illuminated region.

-

Data Analysis: Measure the mean fluorescence intensity of the illuminated region in each image over time. Plot the normalized fluorescence intensity against the exposure time to determine the photobleaching rate.

Protocol for Assessing pH Stability

This protocol evaluates the effect of pH on the fluorescence intensity of the compound.

Materials:

-

This compound

-

A series of buffers with varying pH values (e.g., pH 3 to 11)

-

Fluorometer

Methodology:

-

Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute in Buffers: Dilute the stock solution to the same final concentration in each of the different pH buffers.

-

Measure Fluorescence: Measure the fluorescence emission spectrum (Excitation at ~550 nm) for each sample using a fluorometer.

-

Data Analysis: Plot the maximum fluorescence intensity against the pH of the buffer to determine the pH stability profile.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Core components of this compound.

Caption: Experimental workflows for assessing solubility and stability.

Caption: Key degradation pathways for the compound.

References

- 1. This compound|COA [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]

- 6. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]

- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Bifunctional Crosslinkers in Proteomics

An In-depth Technical Guide to Bifunctional Crosslinkers in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics and drug development, a deep understanding of protein structure and interactions is paramount.[1] Bifunctional crosslinkers have emerged as indispensable chemical tools for elucidating protein architecture, identifying protein-protein interactions (PPIs), and constructing novel therapeutic conjugates.[1][2] These reagents possess two reactive moieties capable of forming covalent bonds with specific functional groups on amino acid side chains within proteins.[1][3] A spacer arm connects these reactive ends, and its length and chemical properties can be tailored for various applications.[1] By covalently linking amino acid residues, crosslinkers can "freeze" transient or weak protein interactions, stabilize protein conformations, and generate stable bioconjugates for downstream analysis, primarily through mass spectrometry (XL-MS).[1][4] This technique provides low-resolution structural information by identifying proximal amino acid residues within proteins and protein complexes.[5]

The application of chemical crosslinking with mass spectrometry has become a powerful method for studying protein conformations and interactomes, bridging the gap between structural and systems biology.[5][6] It is applicable to a wide range of biological systems, from purified protein complexes to intact cells, tissues, and even whole organisms, providing insights into protein dynamics in their native environments.[5][6][7]

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be categorized based on several key characteristics, including the nature of their reactive groups, the cleavability of their spacer arm, and their overall chemical structure.[1] This classification allows researchers to select the most appropriate tool for their specific experimental needs.

A diagram illustrating the classification of bifunctional crosslinkers.

Caption: Classification of bifunctional crosslinkers based on their properties.

Based on Reactive Group Similarity

-

Homobifunctional Crosslinkers: These reagents feature two identical reactive groups and are typically used in a single-step reaction to polymerize molecules or form intramolecular crosslinks.[1][3] They are useful for obtaining a "snapshot" of all potential protein interactions.[1] Common reactive targets include primary amines (amine-to-amine) and sulfhydryl groups (sulfhydryl-to-sulfhydryl).[3]

-

Heterobifunctional Crosslinkers: Possessing two different reactive groups, these crosslinkers enable sequential, controlled conjugation of two different molecules, which minimizes undesirable self-conjugation and polymerization.[1][8] This class is highly versatile and widely used for creating specific bioconjugates, such as antibody-drug conjugates (ADCs).[9] A common combination is an amine-reactive group (e.g., NHS ester) and a sulfhydryl-reactive group (e.g., maleimide).[9]

Based on Spacer Arm Cleavability

-

Non-Cleavable Crosslinkers: These crosslinkers have a stable spacer arm that is not readily broken under typical biochemical conditions.[10] They provide a permanent linkage between the targeted functional groups.

-

Cleavable Crosslinkers: These reagents contain a labile bond within their spacer arm that can be broken under specific conditions, such as changes in pH, reduction, or exposure to UV light.[11] The ability to cleave the crosslinker simplifies the analysis of crosslinked peptides by mass spectrometry, as the individual peptides can be identified more easily after cleavage.[11] Some crosslinkers are designed to be cleavable within the mass spectrometer itself (MS-cleavable).[11]

Specialized Crosslinkers

-

Photoreactive Crosslinkers: These are a type of heterobifunctional crosslinker that contains at least one photo-activatable reactive group, such as an aryl azide (B81097) or diazirine.[8] This group remains inert until exposed to UV light, at which point it becomes highly reactive and can form a covalent bond with a wide range of chemical groups, even C-H bonds.[3][12] This allows for "trapping" interactions that may not have readily available reactive functional groups.

-

Zero-Length Crosslinkers: These reagents facilitate the formation of a direct covalent bond between two reactive groups without introducing any additional atoms. A prime example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates carboxyl groups to react with primary amines, forming an amide bond.

Chemistry of Crosslinking Reactions

The efficacy of a crosslinking experiment is dictated by the specific reactivity of the functional groups on the crosslinker towards amino acid side chains.

Targeting Primary Amines

Primary amines (-NH2), found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are the most common targets for crosslinking due to their abundance and accessibility on the protein surface.[13] N-hydroxysuccinimide (NHS) esters are widely used amine-reactive groups that form stable amide bonds with primary amines under slightly alkaline conditions (pH 7.2-8.5).[12][13]

Targeting Sulfhydryl Groups

Sulfhydryl (-SH) groups on cysteine residues are another important target for crosslinking. Maleimides are a common sulfhydryl-reactive group that forms stable thioether bonds with sulfhydryls.[12] This chemistry is often employed in heterobifunctional crosslinkers in combination with an amine-reactive group.[12]

Other Reactive Chemistries

Other targeted functional groups include carboxyl groups (aspartic acid, glutamic acid, C-terminus), carbonyl groups (aldehydes and ketones), and hydroxyl groups. The development of bifunctional non-canonical amino acids that combine photo-crosslinking with click chemistry is also expanding the toolbox for studying protein interactions.[14][15]

Quantitative Data for Common Bifunctional Crosslinkers

The choice of crosslinker is critical and depends on the specific application, including the distance between the reactive residues.[11] The following tables summarize the properties of several commonly used bifunctional crosslinkers.

Table 1: Homobifunctional Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |

| DSS (Disuccinimidyl suberate) | NHS ester | 11.4 | No | No |

| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester | 11.4 | No | Yes |

| DSG (Disuccinimidyl glutarate) | NHS ester | 7.7 | No | No |

| DSP (Dithiobis[succinimidyl propionate]) | NHS ester | 12.0 | Yes (Disulfide bond) | No |

| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester | 12.0 | Yes (Disulfide bond) | Yes |

Data compiled from multiple sources.[1]

Table 2: Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester | Maleimide | 8.3 | No | No |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester | Maleimide | 8.3 | No | Yes |

| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester | Pyridylthiol | 6.8 | Yes (Disulfide bond) | No |

| Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) | Sulfo-NHS ester | Pyridylthiol | 15.7 | Yes (Disulfide bond) | Yes |

Data compiled from multiple sources.[1][9]

Table 3: MS-Cleavable Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavage Method |

| DSSO (Disuccinimidyl sulfoxide) | NHS ester | 10.1 | CID (MS/MS) |

| DSBU (Disuccinimidyl dibutyric urea) | NHS ester | 12.5 | CID (MS/MS) |

Data compiled from multiple sources.[11][16]

Experimental Protocols and Workflows

The successful application of bifunctional crosslinkers in proteomics relies on carefully designed and optimized experimental protocols. The general workflow for a chemical crosslinking mass spectrometry (XL-MS) experiment is depicted below.

A diagram of a typical chemical crosslinking mass spectrometry (XL-MS) workflow.

Caption: A generalized workflow for crosslinking mass spectrometry experiments.

Protocol for Amine-Reactive Crosslinking using DSS (Homobifunctional)

Materials:

-

Purified protein or protein complex in a suitable amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)

-

DSS (Disuccinimidyl suberate) stock solution (e.g., 25 mM in anhydrous DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE materials

-

Trypsin (mass spectrometry grade)

-

Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Formic acid

Procedure:

-

Sample Preparation: Prepare the protein sample at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM). The optimal crosslinker-to-protein molar ratio should be determined empirically. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Verification of Crosslinking (Optional): Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm the formation of higher molecular weight species, indicating successful crosslinking.

-

Reduction and Alkylation: Denature the crosslinked proteins, then reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

-

Proteolytic Digestion: Dilute the sample with digestion buffer and add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.

-

Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Two-Step Conjugation using Sulfo-SMCC (Heterobifunctional)

Materials:

-

Amine-containing protein (Protein 1)

-

Sulfhydryl-containing protein (Protein 2)

-

Sulfo-SMCC

-

Amine-free buffer (e.g., PBS, pH 7.2)

-

Conjugation buffer (e.g., PBS, pH 7.2-7.5)

-

Desalting column

-

Reducing agent (e.g., TCEP), if Protein 2 has no free sulfhydryls

Procedure:

-

Prepare Proteins: Dissolve Protein 1 and Protein 2 in their respective buffers. If Protein 2 does not have a free sulfhydryl group, it may need to be reduced with a reagent like TCEP.

-

Activation of Protein 1: Add a 20- to 50-fold molar excess of Sulfo-SMCC to Protein 1. Incubate for 30-60 minutes at room temperature or for 2 hours on ice.

-

Removal of Excess Crosslinker: Immediately after incubation, remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.[9] This step is crucial to prevent unwanted side reactions.[9]

-

Conjugation to Protein 2: Combine the maleimide-activated Protein 1 with Protein 2 in the desired molar ratio. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins.

Enrichment Strategies for Crosslinked Peptides

Due to the low abundance of crosslinked peptides compared to linear peptides, an enrichment step is often necessary to improve their detection by mass spectrometry.[16][17] Common enrichment strategies include:

-

Size Exclusion Chromatography (SEC): This method separates peptides based on size. Since crosslinked peptides are larger than most linear peptides, they tend to elute in earlier fractions.[16][17]

-

Strong Cation Exchange (SCX) Chromatography: Crosslinked peptides typically carry a higher positive charge than linear peptides, allowing for their separation and enrichment using SCX.[16][17]

-

Affinity Chromatography: Some crosslinkers incorporate an affinity tag, such as biotin (B1667282) or an azide group for click chemistry, which allows for the specific capture and enrichment of crosslinked peptides.[18][19][20]

A diagram illustrating enrichment strategies for crosslinked peptides.

Caption: Common methods for enriching crosslinked peptides prior to mass spectrometry.

Data Analysis and Interpretation

The analysis of XL-MS data is computationally challenging due to the complexity of the fragmentation spectra, which contain fragments from two different peptides.[21][22] Specialized software is required to identify the crosslinked peptide pairs from the MS/MS data.[21][22][23] The identification of a crosslinked peptide provides a distance constraint between the two linked amino acid residues, which can be used to model the 3D structure of proteins and protein complexes.[4][24]

For quantitative crosslinking (qXL-MS), isotope-labeled crosslinkers or metabolic labeling techniques like SILAC are employed to compare the abundance of specific crosslinks under different conditions.[5][6][25] This provides insights into dynamic changes in protein conformation and interactions.[5][6]

Applications in Research and Drug Development

Bifunctional crosslinkers are versatile tools with a wide range of applications:

-

Protein-Protein Interaction Mapping: Identifying interaction partners and mapping the interfaces of protein complexes.[2][26]

-

Structural Elucidation: Providing distance constraints for modeling the 3D structure of proteins and protein assemblies.[2][4]

-

Conformational Analysis: Studying dynamic changes in protein structure upon ligand binding or other perturbations.[5][25]

-

Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[9]

-

Immunogen Preparation: Conjugating haptens to carrier proteins to elicit a robust immune response.[1][2]

-

Immobilization of Proteins: Attaching proteins to solid supports for various assays and applications.[13]

Conclusion

Bifunctional crosslinkers, in conjunction with mass spectrometry, have become an integral part of modern proteomics and drug development.[1] A thorough understanding of their different types, chemistries, and the associated experimental protocols is essential for their successful application.[1] By carefully selecting the appropriate crosslinker and optimizing the experimental conditions, researchers can gain invaluable insights into protein structure, function, and interactions, thereby accelerating the discovery and development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 3. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 9. benchchem.com [benchchem.com]

- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 11. benchchem.com [benchchem.com]

- 12. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lcms.labrulez.com [lcms.labrulez.com]

- 20. Identification of Crosslinked Peptides after Click-based Enrichment Using Sequential CID and ETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Computational Methods and Machine Learning for Crosslinking Mass Spectrometry Data Analysis - ProQuest [proquest.com]

- 22. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Protein Dynamics in Solution by Quantitative Crosslinking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a heterobifunctional fluorescent labeling reagent designed for the specific and covalent attachment of the cyanine (B1664457) 3 (Cy3) fluorophore to a wide range of biomolecules. This guide details its core mechanism of action, provides key technical data, and outlines experimental protocols for its application in research and drug development.

The molecule's structure is tripartite, consisting of:

-

A Cy3 fluorophore : A bright and photostable dye that fluoresces in the red region of the visible spectrum.[1]

-

A PEGylated linker : Two polyethylene (B3416737) glycol (PEG4) chains enhance aqueous solubility, reduce steric hindrance, and improve the biocompatibility of conjugates.[1][2][3]

-

An azide (B81097) (N3) group : This functional group serves as a reactive handle for bioorthogonal "click chemistry," enabling highly specific and efficient conjugation to alkyne-modified molecules.[2][3][4]

The primary utility of this compound lies in its ability to fluorescently label biomolecules with high precision, facilitating their detection and tracking in various biological systems. It is particularly valuable in applications requiring specific labeling in complex environments, such as cell lysates or living cells.

Core Mechanism of Action: Bioorthogonal "Click Chemistry"

The mechanism of action of this compound is centered on the reactivity of its terminal azide group. This group readily participates in a highly efficient and specific bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

In this reaction, the azide group of the Cy3 reagent forms a stable triazole linkage with a terminal alkyne group that has been incorporated into a target biomolecule (e.g., a protein, nucleic acid, or small molecule). This reaction is highly specific and does not interfere with other functional groups present in biological systems, ensuring that the fluorescent label is attached only at the intended site.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and its core Cy3 fluorophore.

| Property | Value | Source(s) |

| Molecular Weight | 800.44 g/mol | [2] |

| CAS Number | 2107273-38-9 | [5] |

| Excitation Maximum (λex) | ~550-555 nm | [1][2] |

| Emission Maximum (λem) | ~570 nm | [1][2] |

| Appearance | Red solid | N/A |

| Solubility | Soluble in aqueous media | [2][3] |

Applications in Research and Drug Development

The specific labeling capabilities of this compound make it a valuable tool in several research areas:

-

Proteomics : Fluorescently labeling proteins to study their localization, trafficking, and interactions within cells.

-

Genomics : Labeling nucleic acids for applications in fluorescence in situ hybridization (FISH) and microarray analysis.

-

Drug Development : Used in the synthesis of fluorescently tagged Proteolysis Targeting Chimeras (PROTACs) to study their uptake, distribution, and mechanism of action.[5]

-

FRET-Based Assays : Cy3 can serve as a donor or acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments to probe molecular interactions and conformational changes.[4]

Experimental Protocols

The following is a generalized protocol for labeling an alkyne-modified protein with this compound via a copper-catalyzed click reaction. This protocol may require optimization depending on the specific target molecule.

Materials

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Size-exclusion chromatography (SEC) column (e.g., G-25) for purification

Procedure

-

Reagent Preparation :

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a fresh solution of sodium ascorbate immediately before use.

-

-

Labeling Reaction :

-

In a microcentrifuge tube, combine the alkyne-modified protein with a 2- to 5-fold molar excess of the this compound stock solution.

-

Add the copper ligand (THPTA) to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of each component should be optimized, but typical starting points are 1-2 mM for the azide and alkyne, 0.1 mM CuSO₄, 0.5 mM THPTA, and 1 mM sodium ascorbate.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification :

-

Purify the labeled protein from excess dye and reaction components using a size-exclusion chromatography column (e.g., G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

-

Characterization :

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

-

References

The Nexus of Selectivity: An In-depth Technical Guide to Bioorthogonal Chemistry with Azide Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological systems, the ability to selectively tag and manipulate biomolecules without perturbing their native functions is paramount. Bioorthogonal chemistry, a field pioneered by Carolyn R. Bertozzi, provides a powerful toolkit for achieving this precision. It encompasses chemical reactions that can proceed within a living system without interfering with endogenous biochemical processes.[1][2][3] At the heart of many of these reactions is the azide (B81097), a small, stable, and abiotic functional group that serves as a versatile chemical handle.[1][2][4] This technical guide provides a comprehensive exploration of bioorthogonal reactions involving azide linkers, with a focus on their core principles, quantitative data, and detailed experimental protocols for applications in research and drug development.

Core Principles of Azide-Based Bioorthogonal Chemistry

The utility of the azide group in bioorthogonal chemistry stems from its unique properties. It is exceptionally small, which minimizes structural perturbation of the target biomolecule, and it is metabolically stable and virtually absent from most biological systems, thus avoiding off-target reactions.[1][2] Azides can be incorporated into various biomolecules, including proteins, glycans, lipids, and nucleic acids, through metabolic labeling or chemical synthesis.[4][5] Once installed, the azide group can be selectively ligated with a complementary reaction partner, typically an alkyne or a phosphine (B1218219), to form a stable covalent bond.[2] Three primary bioorthogonal reactions have been developed for this purpose: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]

Key Bioorthogonal Reactions Involving Azides

Staudinger Ligation

The Staudinger ligation was the first bioorthogonal reaction to be developed and is based on the classic Staudinger reaction between an azide and a triarylphosphine.[1][7] In the bioorthogonal version, the phosphine is engineered with an ortho-ester group that rearranges to form a stable amide bond, covalently linking the two molecules.[6] A key advantage of the Staudinger ligation is its high biocompatibility, as it does not require a metal catalyst.[8] However, its primary limitation is its relatively slow reaction kinetics.[4][8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and widely used bioorthogonal reaction.[9][] It involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[11][12] This reaction is characterized by its exceptionally fast kinetics, high yields, and the formation of a stable triazole linkage.[9][12] The primary drawback of CuAAC for live-cell applications is the cytotoxicity associated with the copper catalyst.[1][13] To mitigate this, various copper-chelating ligands have been developed to stabilize the copper(I) ion and reduce its toxicity.[13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity issues of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[1] This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a metal catalyst.[14][15] The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition.[15][] SPAAC is highly biocompatible and has become an invaluable tool for live-cell and in vivo imaging.[2][17] The kinetics of SPAAC are generally faster than the Staudinger ligation but slower than CuAAC.[17]

Quantitative Comparison of Azide-Based Bioorthogonal Reactions

The selection of a bioorthogonal reaction is highly dependent on the specific experimental context, with reaction kinetics and biocompatibility being critical factors. The following table summarizes key quantitative data for the three major azide-based bioorthogonal reactions.

| Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages | Limitations |

| Staudinger Ligation | Azide, Engineered Phosphine | ~0.002 - 0.0077[17] | No metal catalyst, highly biocompatible.[8][18] | Slow kinetics, potential for phosphine oxidation.[4][17] |

| CuAAC | Azide, Terminal Alkyne, Cu(I) Catalyst | ~1 - 100+[17] | Very fast kinetics, high yields.[8] | Copper toxicity is a concern for live-cell applications.[1][] |

| SPAAC | Azide, Strained Cyclooctyne | ~0.01 - 3.5[14][17] | No metal catalyst, excellent for live-cell and in-vivo imaging.[2] | Slower than CuAAC, cyclooctyne reagents can be hydrophobic.[17][18] |

Applications in Drug Development

Bioorthogonal chemistry with azide linkers has emerged as a powerful tool in drug development, enabling the precise construction of complex therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug.[19] Azide-modified linkers are frequently used in the construction of ADCs, where the azide group reacts with an alkyne-functionalized antibody or drug.[19] The polyethylene (B3416737) glycol (PEG) component often included in these linkers can improve the solubility and stability of the resulting ADC.[19]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[19] Azide-PEG-Boc linkers are instrumental in the synthesis of PROTACs, providing a flexible scaffold to connect the target-binding and E3 ligase-binding moieties.[20]

Experimental Protocols

The following are detailed methodologies for key experiments involving azide linkers in bioorthogonal chemistry.

Metabolic Labeling of Cell-Surface Glycans with Azido Sugars

This protocol describes the metabolic incorporation of an azide-containing monosaccharide, peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), into cellular glycans, followed by visualization using SPAAC.[6]

Materials:

-

Ac₄ManNAz (stock solution in DMSO, e.g., 10 mM)

-

Mammalian cell line of choice

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Cyclooctyne-fluorophore probe (e.g., DBCO-fluorophore, 1 mM stock in DMSO)

Procedure:

-

Metabolic Labeling: Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.[6][15]

-

Incubation: Incubate the cells for 1-3 days under normal growth conditions (e.g., 37°C, 5% CO₂).[6][21] The optimal incubation time should be determined empirically.

-

Cell Harvesting and Washing: For adherent cells, wash twice with PBS, then detach using a cell scraper. For suspension cells, pellet by centrifugation. Wash all cells twice with PBS.[21]

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[6]

-

Washing: Wash the cells three times with PBS.[15]

-

SPAAC Labeling: Dilute the cyclooctyne-fluorophore probe in pre-warmed cell culture medium or PBS to a final concentration of 5-25 µM.[21] Add the staining solution to the cells.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[21]

-

Final Washes: Wash the cells three times with PBS.[15]

-

Imaging: The cells are now ready for visualization by fluorescence microscopy.

CuAAC Labeling of Proteins in Cell Lysates

This protocol outlines the labeling of alkyne-modified proteins in a cell lysate with an azide-functionalized fluorescent probe.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

Azide-fluorophore conjugate (e.g., Azide-555)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)[6]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)[6]

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)[6]

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.[6] Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

-

Reaction Setup: In a separate tube, combine the cell lysate, azide-fluorophore, and reaction buffer.

-

Initiate Reaction: Add the Cu(I)/THPTA complex to the reaction mixture. Immediately add sodium ascorbate to initiate the click reaction.[6] The final concentration of sodium ascorbate is typically 1-2 mM.[19]

-

Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.[21]

-

Analysis: The labeled proteins can be visualized by in-gel fluorescence scanning or enriched using affinity purification if a biotinylated probe was used.

SPAAC Labeling of an Azide-Modified Antibody

This protocol describes the labeling of a purified antibody containing an azide handle with a DBCO-functionalized fluorescent dye.[22]

Materials:

-

Purified azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5), dissolved in DMSO

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare Antibody Solution: Prepare a solution of the azide-containing antibody in the reaction buffer to a final concentration of 1-10 µM.[22]

-

Add DBCO-dye: Add a 5- to 20-fold molar excess of the DBCO-dye stock solution to the antibody solution.[15] The final concentration of DMSO should be kept below 10% to maintain antibody integrity.[15]

-

Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[15]

-

Purification: Remove excess, unreacted DBCO-dye using a desalting column equilibrated with PBS.[15]

-

Characterization: Determine the protein concentration and degree of labeling of the purified antibody conjugate using UV-Vis spectroscopy.

Visualizing Bioorthogonal Chemistry Workflows

Diagrams illustrating the core concepts and experimental workflows can aid in understanding the principles of bioorthogonal chemistry with azide linkers.

Caption: Overview of major azide-based bioorthogonal reactions.

Caption: Workflow for metabolic labeling and imaging of glycans.

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Click Chemistry [organic-chemistry.org]

- 11. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 15. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of Azide-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety and handling considerations for azide-containing compounds. Given their high reactivity and potential for explosive decomposition, as well as their significant toxicity, a thorough understanding and strict adherence to safety protocols are paramount for all personnel working with these substances. This document outlines the inherent hazards, stability considerations, proper handling procedures, and emergency response protocols associated with both inorganic and organic azides.

Core Hazards of Azide-Containing Compounds

Azide (B81097) compounds, characterized by the covalently bonded N₃⁻ functional group, are energetic materials that present a dual threat of explosive instability and high toxicity.

1.1. Explosive Hazard: